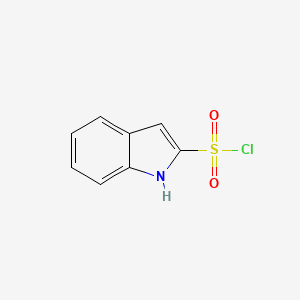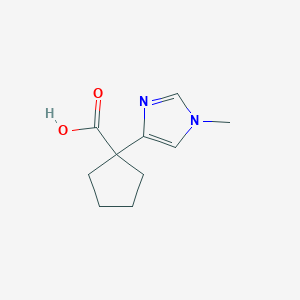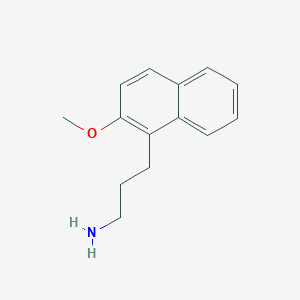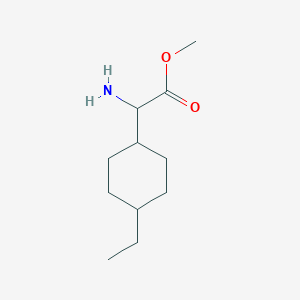
Methyl 2-amino-2-(4-ethylcyclohexyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-2-(4-ethylcyclohexyl)acetate is an organic compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol . This compound is characterized by the presence of an amino group, a methyl ester group, and a cyclohexyl ring substituted with an ethyl group. It is used in various chemical and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(4-ethylcyclohexyl)acetate typically involves the reaction of 4-ethylcyclohexanone with methylamine and a suitable esterifying agent. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction. The process can be summarized as follows:
Step 1: 4-ethylcyclohexanone is reacted with methylamine in the presence of a catalyst to form the intermediate 2-amino-2-(4-ethylcyclohexyl)acetone.
Step 2: The intermediate is then esterified using methanol and an acid catalyst to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to optimize production efficiency .
化学反応の分析
Types of Reactions
Methyl 2-amino-2-(4-ethylcyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Nitro or imino derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines and esters.
科学的研究の応用
Methyl 2-amino-2-(4-ethylcyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-amino-2-(4-ethylcyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release active metabolites that interact with cellular pathways .
類似化合物との比較
Similar Compounds
- Methyl 2-amino-2-(4-methylcyclohexyl)acetate
- Methyl 2-amino-2-(4-isopropylcyclohexyl)acetate
- Methyl 2-amino-2-(4-tert-butylcyclohexyl)acetate
Uniqueness
Methyl 2-amino-2-(4-ethylcyclohexyl)acetate is unique due to the presence of the ethyl group on the cyclohexyl ring, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and interactions .
特性
分子式 |
C11H21NO2 |
|---|---|
分子量 |
199.29 g/mol |
IUPAC名 |
methyl 2-amino-2-(4-ethylcyclohexyl)acetate |
InChI |
InChI=1S/C11H21NO2/c1-3-8-4-6-9(7-5-8)10(12)11(13)14-2/h8-10H,3-7,12H2,1-2H3 |
InChIキー |
MCQZILPJKWEAFI-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(CC1)C(C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



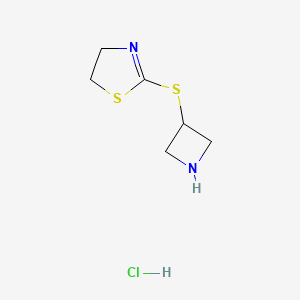
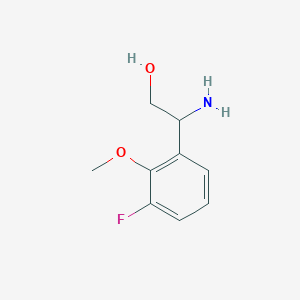
![4-[[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropyl]amino]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B15311458.png)
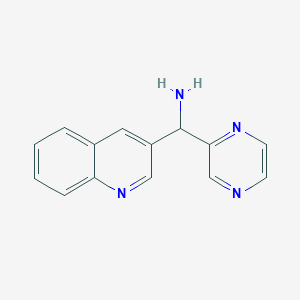
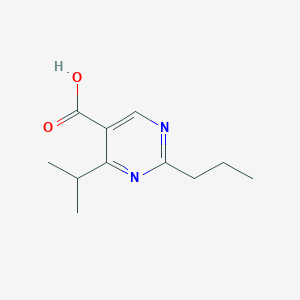
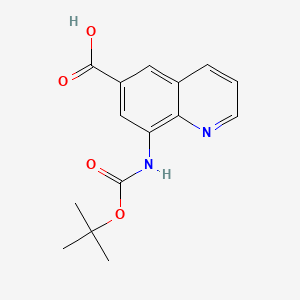
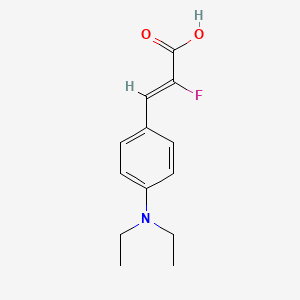
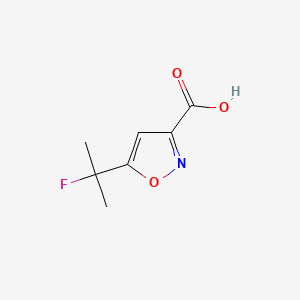
![6-amino-1H,5H-imidazo[1,2-a]pyrimidin-5-onedihydrobromide](/img/structure/B15311488.png)
